4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features a pyridazine ring fused with a morpholine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclopropylpyridazine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.
Morpholine Derivatives: Compounds like 2,6-dimethylmorpholine and its analogs.
Uniqueness
4-(6-Cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine is unique due to its specific combination of a cyclopropyl-substituted pyridazine ring and a dimethylmorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H19N3O/c1-9-7-16(8-10(2)17-9)13-6-5-12(14-15-13)11-3-4-11/h5-6,9-11H,3-4,7-8H2,1-2H3 |
InChI Key |
HSUPYWGSRMJKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)C3CC3 |
Origin of Product |
United States |
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